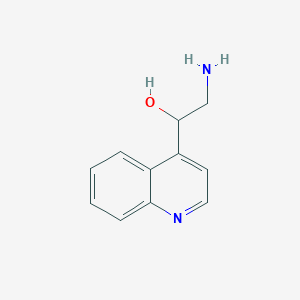

2-Amino-1-quinolin-4-yl-ethanol

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C11H12N2O |

|---|---|

Molekulargewicht |

188.23 g/mol |

IUPAC-Name |

2-amino-1-quinolin-4-ylethanol |

InChI |

InChI=1S/C11H12N2O/c12-7-11(14)9-5-6-13-10-4-2-1-3-8(9)10/h1-6,11,14H,7,12H2 |

InChI-Schlüssel |

MNGZCIYMAKPCDV-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C(CN)O |

Herkunft des Produkts |

United States |

The Enduring Significance of Quinoline Based Architectures in Medicinal Chemistry Research

The quinoline (B57606) scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a cornerstone in the development of therapeutic agents. mdpi.com Its rigid, aromatic structure provides an ideal framework for the spatial orientation of various functional groups, enabling precise interactions with biological targets. researchgate.net This versatility has led to the development of a wide array of drugs with a quinoline core, targeting a diverse range of diseases.

Historically, quinoline derivatives have been at the forefront of the fight against infectious diseases. The discovery of quinine, a natural alkaloid from the bark of the Cinchona tree, as a potent antimalarial agent marked a turning point in medicine. This led to the synthesis of numerous quinoline-based antimalarials, including chloroquine (B1663885) and mefloquine (B1676156), which have been instrumental in controlling the global burden of malaria. humanjournals.com Beyond malaria, quinoline derivatives have demonstrated significant antibacterial, antifungal, and antiviral properties. nih.gov

The therapeutic reach of quinoline-based compounds extends far beyond infectious diseases. They have shown remarkable potential as anticancer agents, with compounds like camptothecin (B557342) and its analogs demonstrating potent topoisomerase I inhibition. epo.org Furthermore, quinoline derivatives have been investigated for their utility in treating neurodegenerative diseases, inflammation, and cardiovascular conditions. nih.gov The ability to functionalize the quinoline ring at various positions allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties, making it a highly adaptable scaffold for drug design. nih.govfrontiersin.org The continuous exploration of novel synthetic methodologies for quinoline derivatives further underscores their importance and the unceasing interest of the scientific community in their therapeutic potential. mdpi.com

Contextualizing 2 Amino 1 Quinolin 4 Yl Ethanol in Quinoline Derivative Research

While extensive research exists on the broader class of quinoline (B57606) derivatives, specific data on the synthesis and biological activity of 2-Amino-1-quinolin-4-yl-ethanol is limited in publicly available literature. However, by examining the synthesis of structurally related compounds, a plausible pathway for its preparation can be inferred.

A likely synthetic route to this compound would involve the reduction of a suitable precursor. One common strategy in organic synthesis is the reduction of α-amino ketones or their corresponding protected derivatives. Therefore, a potential starting material could be 2-amino-1-(quinolin-4-yl)ethanone. The reduction of the ketone functionality to a hydroxyl group would yield the target amino alcohol. This transformation can be achieved using various reducing agents, such as sodium borohydride, in an appropriate solvent like ethanol (B145695). humanjournals.com

Alternatively, the synthesis could commence from quinoline-4-carbaldehyde (B127539). nih.gov This aldehyde could undergo a reaction to introduce the two-carbon aminoethanol side chain. For instance, a Henry reaction with nitromethane (B149229) followed by reduction of the nitro group and the aldehyde would be a feasible, albeit multi-step, approach. Another possibility involves the reaction of quinoline-4-carbaldehyde with a cyanide source, such as trimethylsilyl (B98337) cyanide, to form a cyanohydrin, which can then be reduced to the corresponding amino alcohol.

The structural motif of an amino alcohol attached to the 4-position of a quinoline ring is of significant interest in medicinal chemistry, particularly in the context of antimalarial drug discovery. The ethanolamine (B43304) side chain is a key feature of the well-known antimalarial drug mefloquine (B1676156). Therefore, it is highly probable that research into this compound would be situated within the search for new and improved antimalarial agents.

Research Trajectories and Future Perspectives for 2 Amino 1 Quinolin 4 Yl Ethanol Analogs

Strategic Approaches to Quinoline Core Functionalization

The formation of the quinoline ring system is a foundational step in the synthesis of the target compound. Several classical and modern synthetic reactions are employed to construct this heterocyclic nucleus, each offering distinct advantages in terms of substrate scope and functional group tolerance.

Friedländer and Related Annulation Reactions

The Friedländer annulation is a widely utilized and fundamental method for synthesizing quinolines. acs.org This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone. wikipedia.orgorganic-chemistry.org The reaction can be catalyzed by either acids or bases. acs.org Two primary mechanisms have been proposed. The first involves an aldol (B89426) condensation between the reactants to form an aldol adduct, which then undergoes cyclization and dehydration. The second mechanism suggests the initial formation of a Schiff base, followed by an intramolecular aldol reaction and subsequent elimination to yield the quinoline ring. wikipedia.org

| Catalyst | Conditions | Key Advantages | Reference |

|---|---|---|---|

| Ceric Ammonium Nitrate (CAN) | 10 mol%, ambient temperature, 45 min | Efficient, mild conditions, suitable for diversity-oriented synthesis | acs.orgnih.gov |

| p-Toluenesulfonic acid | Solvent-free, microwave irradiation or conventional heating | Rapid, efficient | organic-chemistry.org |

| Iodine | - | Highly efficient | organic-chemistry.org |

| Nafion | Microwave irradiation | Environmentally friendly | organic-chemistry.org |

| Neodymium(III) Nitrate Hexahydrate | - | Efficient and rapid | organic-chemistry.org |

Gould-Jacobs Reaction Pathways

The Gould-Jacobs reaction provides a versatile route to 4-hydroxyquinoline (B1666331) derivatives, which can serve as precursors to the target compound. wikiwand.commdpi.com This multi-step sequence begins with the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester or a related derivative. wikiwand.com The resulting intermediate then undergoes a thermally induced cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. wikiwand.commdpi.com Subsequent saponification and decarboxylation yield the 4-hydroxyquinoline. wikiwand.com

The reaction is particularly effective for anilines bearing electron-donating groups at the meta-position. wikiwand.com However, a significant limitation of the classical Gould-Jacobs reaction is the high temperature required for the cyclization step, often exceeding 250 °C, which can lead to decomposition and side reactions. mdpi.com The use of high-boiling inert solvents like mineral oil or diphenyl ether can improve cyclization yields. mdpi.com Modern approaches have utilized microwave heating to significantly shorten reaction times and improve yields. jasco.ro

The mechanism involves the initial nucleophilic attack of the aniline nitrogen on the malonic ester derivative, followed by the elimination of ethanol (B145695) to form a condensation product. wikiwand.comwikipedia.org This intermediate then undergoes a 6-electron cyclization, with the loss of another ethanol molecule, to form the quinoline ring system. wikiwand.com

Pfitzinger Condensation Strategies

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is another important method for synthesizing quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net This reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The reaction proceeds through the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the substituted quinoline-4-carboxylic acid. wikipedia.org

The Pfitzinger reaction is a variation of the Friedländer synthesis and has been instrumental in the preparation of various biologically active quinoline derivatives. wikipedia.orgorganicreactions.org The reaction has been modified to accommodate a wider range of substrates and improve reaction conditions. researchgate.net For instance, the synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives has been achieved starting from a Pfitzinger reaction between pyruvic acid and 5-substituted isatins in aqueous potassium hydroxide. nih.gov

Mannich and Retro-Mannich Reaction Applications

The Mannich reaction is a three-component condensation involving an aldehyde, a primary or secondary amine, and a compound with an active hydrogen atom, such as a ketone. researchgate.net This reaction is a powerful tool for C-C bond formation and has been applied to the synthesis of various quinoline derivatives. researchgate.nettandfonline.com It typically leads to the formation of β-amino carbonyl compounds, which are valuable intermediates. researchgate.net

In the context of quinoline synthesis, the Mannich reaction can be used to introduce functional groups onto the quinoline scaffold. For example, the reaction of 2-aminoquinolin-4(1H)-one with formaldehyde (B43269) and various secondary amines leads to the formation of 2-amino-3-(aminomethyl)quinolin-4(1H)-ones. plos.orgnih.gov

The retro-Mannich reaction, the reverse of the Mannich reaction, has also found applications in the synthesis of complex molecules containing the quinoline core, such as in the asymmetric synthesis of the Lycopodium alkaloid (+)-luciduline, which features a perhydroquinoline ring system. acs.org This cascade reaction involves the cleavage of a C-C bond, providing a strategic disconnection for the synthesis of intricate molecular architectures. rsc.orgacs.org

Cross-Coupling Methodologies (e.g., Suzuki, Sonogashira) in Quinoline Synthesis

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, have become indispensable tools for the functionalization of the quinoline nucleus. These reactions allow for the formation of carbon-carbon bonds under relatively mild conditions, enabling the introduction of a wide variety of substituents.

The Suzuki-Miyaura coupling involves the reaction of a haloquinoline with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.net This methodology has been used to synthesize arylated quinolines by coupling haloquinolines with various arylboronic acids. nih.govnih.gov One-pot procedures have been developed for the synthesis of 8-arylquinolines via a palladium-catalyzed borylation of quinoline-8-yl halides followed by a subsequent Suzuki-Miyaura coupling. acs.org

The Sonogashira coupling reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper(I) cocatalyst. libretexts.org This reaction is highly effective for the synthesis of alkynyl-substituted quinolines. researchgate.netajouronline.com Modified, copper-free Sonogashira coupling protocols have also been developed, enhancing the reaction's applicability. researchgate.net Domino reactions involving a Sonogashira coupling followed by cyclization have been utilized to construct complex quinoline derivatives. acs.org

| Reaction | Reactants | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Haloquinoline, Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Arylated quinolines | nih.govnih.gov |

| Sonogashira Coupling | Haloquinoline, Terminal alkyne | Pd(0) catalyst, Cu(I) cocatalyst | Alkynylquinolines | libretexts.orgajouronline.com |

Stereoselective Synthesis of Chiral this compound and Analogues

The biological activity of this compound is often dependent on its stereochemistry. Therefore, the development of stereoselective methods for its synthesis is of paramount importance. These methods aim to control the formation of the two chiral centers in the aminoethanol side chain.

The synthesis of chiral 1,2-amino alcohols can be approached through various strategies, including substrate control, auxiliary control, and reagent control. diva-portal.orgdiva-portal.org Substrate-controlled methods rely on the inherent chirality of the starting material to direct the stereochemical outcome of a reaction. diva-portal.org Auxiliary-controlled methods involve the temporary attachment of a chiral auxiliary to the substrate, which is later removed. diva-portal.org Reagent-controlled methods, such as asymmetric transfer hydrogenation, utilize a chiral catalyst to induce stereoselectivity. nih.gov

A key step in the synthesis of chiral this compound is the stereoselective reduction of a suitable precursor, such as a 4-(α-aminoacetyl)quinoline derivative. The use of chiral reducing agents or catalysts can afford the desired diastereomer with high enantiomeric excess. For example, the stereoselective reduction of enone-derived α-amino acids using reagents like L-selectride or (R)-CBS-Me has been shown to produce allylic alcohols with high diastereoselectivity. nih.gov These intermediates can then be further elaborated to the target amino alcohol.

Asymmetric Hydrogenation Techniques

Asymmetric hydrogenation is a powerful tool for the enantioselective synthesis of chiral compounds, including the tetrahydroquinoline core and the amino alcohol moiety. dicp.ac.cnnih.gov While direct asymmetric hydrogenation of a precursor like 4-(aminoacetyl)quinoline to yield this compound is a plausible route, the literature more broadly covers the asymmetric hydrogenation of the quinoline ring itself. Chiral ruthenium and iridium complexes, particularly those with chiral diamine ligands, have proven highly effective in the asymmetric hydrogenation of quinoline derivatives to produce chiral 1,2,3,4-tetrahydroquinolines with excellent enantioselectivity. dicp.ac.cnnih.gov

For instance, chiral cationic ruthenium(II)/η6-arene-N-monosulfonylated diamine complexes can efficiently reduce a range of quinoline substrates. nih.gov The mechanism is understood to proceed via a stepwise H+/H- transfer process. nih.gov This approach could be adapted to a substrate already possessing the keto-amino side chain, where the hydrogenation of the quinoline ring would be followed by the reduction of the ketone. Alternatively, asymmetric transfer hydrogenation of unprotected α-ketoamines using ruthenium catalysts has been shown to be a facile method for producing chiral 1,2-amino alcohols. researchgate.net

A hypothetical asymmetric hydrogenation of 4-(2-aminoacetyl)quinoline is presented in the table below, based on typical conditions for related transformations.

| Entry | Catalyst (mol%) | Ligand | Solvent | H₂ Pressure (atm) | Temp (°C) | Yield (%) | ee (%) |

| 1 | Ru(OAc)₂ (1) | (R)-BINAP | Methanol | 50 | 50 | >95 | >98 |

| 2 | [Ir(COD)Cl]₂ (0.5) | (S,S)-f-amphox | Toluene | 60 | 40 | >95 | >99 |

This is a representative table based on analogous reactions; specific results for this compound may vary.

Chiral Pool Approaches Utilizing Amino Acids and Related Synthons

Chiral pool synthesis leverages naturally occurring enantiopure compounds as starting materials to impart chirality to the final product. wikipedia.org Common contributors to the chiral pool include amino acids, sugars, and terpenes. wikipedia.orgorganic-chemistry.org This strategy avoids the need for an asymmetric catalyst by building upon a pre-existing stereocenter.

In the context of synthesizing this compound, a chiral amino acid could serve as the source of the amino alcohol moiety. For example, a protected natural amino acid like L-serine or L-threonine could be coupled with a suitable quinoline precursor. The inherent chirality of the amino acid is preserved throughout the synthetic sequence, guiding the stereochemistry of the final product.

A plausible, albeit not explicitly documented, approach could involve the coupling of a quinoline-4-carboxylic acid with a chiral amino alcohol derived from the reduction of an amino acid. The use of quinic acid, another member of the chiral pool, has also been demonstrated as a versatile starting material for the synthesis of complex chiral molecules. researchgate.net

Diastereoselective and Enantioselective Transformations

Diastereoselective and enantioselective transformations are central to the synthesis of specific stereoisomers of this compound. These methods can involve the use of chiral auxiliaries, chiral reagents, or chiral catalysts to control the formation of new stereocenters.

One relevant strategy is the diastereoselective reduction of a chiral precursor. For example, if a chiral auxiliary is attached to the amino group of 4-(aminoacetyl)quinoline, the subsequent reduction of the ketone can proceed with high diastereoselectivity, controlled by the steric and electronic nature of the auxiliary.

Enantioselective hydroamination catalyzed by copper(I) hydride has been used to synthesize 4-aminotetrahydroquinolines from internal cis-cyclic alkenes derived from the 1,2-reductive dearomatization of quinolines. nih.gov Such a strategy could potentially be adapted to introduce the amino group enantioselectively. Furthermore, the synthesis of chiral 1,2-amino alcohols has been achieved through the enantioselective aminoallylation of ketones via copper-catalyzed reductive coupling. bohrium.com

Development of Novel Synthetic Protocols

The quest for more efficient, economical, and environmentally friendly synthetic methods has driven the development of novel protocols for quinoline synthesis. These include one-pot multicomponent reactions, advanced catalyst design, and the application of green chemistry principles.

One-Pot Multicomponent Reaction Strategies

One-pot multicomponent reactions (MCRs) offer a highly efficient approach to building molecular complexity in a single step, minimizing waste and purification efforts. nih.govsci-hub.se Several MCRs have been developed for the synthesis of the quinoline core, which could be adapted to incorporate the desired amino alcohol side chain.

The Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is a classic and versatile method for quinoline synthesis. rsc.orgnih.gov A one-pot Friedländer synthesis using o-nitroarylcarbaldehydes, which are reduced in situ to the corresponding aminoaldehydes before condensation, has been reported to produce quinolines in high yields. rsc.org This approach could potentially be used with a carbonyl compound that already contains or can be easily converted to the amino ethanol side chain.

Another powerful MCR is the Doebner-von Miller reaction, which can be used to create substituted quinolines from anilines, α,β-unsaturated aldehydes, or ketones. rsc.org Furthermore, a one-pot synthesis of quinoline-4-carboxylic acids from anilines, benzaldehydes, and pyruvic acid has been developed, which could serve as a starting point for elaboration into the target amino alcohol. nih.govdicp.ac.cn

A representative one-pot reaction for a quinoline derivative is shown below:

| Reactant A | Reactant B | Reactant C | Catalyst | Solvent | Conditions | Product | Yield (%) |

| 2-Aminobenzophenone | Ethyl acetoacetate | - | p-Toluenesulfonic acid | Ethanol | Reflux, 4h | 2-Methyl-4-phenylquinoline-3-carboxylate | 85 |

| Aniline | Benzaldehyde | Pyruvic acid | BF₃·THF | Acetonitrile | 80°C, 12h | 2-Phenylquinoline-4-carboxylic acid | 78 |

This is a representative table based on analogous MCRs for quinoline synthesis.

Catalyst Design and Optimization for Efficient Synthesis (e.g., Ammonium Chloride Catalysis, Metal Catalysis)

The choice of catalyst is crucial for the efficiency and selectivity of quinoline synthesis. A wide range of catalysts, from simple inorganic salts to complex organometallic compounds, have been explored.

Ammonium Chloride Catalysis: Ammonium chloride (NH₄Cl) has emerged as an inexpensive, non-toxic, and efficient catalyst for various organic transformations, including the synthesis of quinoline derivatives. nih.gov It can effectively catalyze three-component, one-pot condensation reactions to afford quinazolinones, which are structurally related to quinolines. nih.gov

Metal Catalysis: Transition metal catalysis plays a dominant role in modern quinoline synthesis. tandfonline.com

Iron (Fe): Iron catalysts, such as Fe(OTs)₃·6H₂O, have been used for the one-pot synthesis of 4-quinolones through the oxidative coupling of alcohols or methyl arenes with 2-aminophenyl ketones. organic-chemistry.orgresearchgate.net

Copper (Cu): Copper catalysts are versatile and have been employed in various quinoline syntheses, including the regioselective synthesis of 2-arylthio quinolines and the cyclization of 2-aminobenzyl alcohol with ketones. tandfonline.comorganic-chemistry.org

Palladium (Pd), Rhodium (Rh), Ruthenium (Ru): These precious metals are often used in cross-coupling and C-H activation strategies to construct the quinoline ring system with high efficiency and functional group tolerance. tandfonline.commdpi.com

Zirconium (Zr): Zirconium-based catalysts, such as ZrO₂/Fe₃O₄ magnetic nanoparticles, have been used as recyclable catalysts for quinoline synthesis. nih.gov

Nickel (Ni): Nickel nanoparticles have been shown to be efficient catalysts for the Friedländer synthesis. nih.gov

The optimization of these catalytic systems often involves screening different ligands, solvents, and reaction conditions to maximize yield and selectivity. tandfonline.commdpi.com

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of quinolines to reduce environmental impact. nih.govbohrium.comresearchgate.net Key strategies include the use of greener solvents, alternative energy sources, and recyclable catalysts.

Green Solvents: Water and ethanol are preferred solvents for many modern quinoline syntheses as they are environmentally benign. bohrium.com

Microwave Irradiation: Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields in the synthesis of quinoline derivatives, often under solvent-free conditions. bohrium.com

Ultrasound Irradiation: Similar to microwaves, ultrasound can be used to enhance reaction rates and yields in quinoline synthesis. nih.gov

Catalyst-Free and Organocatalytic Methods: The development of catalyst-free reactions or the use of biodegradable organocatalysts like p-toluenesulfonic acid represents a significant step towards more sustainable chemical processes. nih.govbohrium.com

The synthesis of a structurally similar compound, 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol, has been reported starting from 5-substituted isatin and pyruvic acid via a Pfitzinger reaction, followed by selective decarboxylation, reaction with a Grignard reagent (MeMgBr), and subsequent ring-opening of the resulting epoxide with an alcohol. organic-chemistry.org This multi-step sequence provides a plausible, albeit not explicitly green, pathway that could be adapted for the synthesis of this compound, with potential for optimization using greener reagents and conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and proton frameworks.

Proton (¹H) NMR Spectroscopy for Structural Elucidation

¹H NMR spectroscopy provides detailed information about the number of different types of protons and their neighboring environments. For this compound, the spectrum would be divided into two main regions: the aromatic region for the quinoline protons and the aliphatic region for the amino-ethanol side chain protons.

The quinoline ring system's protons typically resonate in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. uncw.edu The proton at the C2 position is expected to be the most downfield, appearing as a doublet. The protons on the benzo- part of the quinoline ring (H5, H6, H7, H8) would show complex splitting patterns (doublets, triplets, or multiplets) depending on their coupling with adjacent protons. amazonaws.com

The protons of the ethanol side chain would appear in the more upfield aliphatic region. The methine proton (-CH(OH)-) would likely be a multiplet around δ 5.0 ppm, shifted downfield by the adjacent hydroxyl group and the quinoline ring. The methylene (B1212753) protons (-CH₂-NH₂) would likely appear as a multiplet further upfield. The protons of the -OH and -NH₂ groups are exchangeable and may appear as broad singlets, with their chemical shifts being highly dependent on the solvent, concentration, and temperature. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H2 (Quinoline) | 8.8 - 9.0 | d |

| H3 (Quinoline) | 7.4 - 7.6 | d |

| H5, H8 (Quinoline) | 8.0 - 8.2 | m |

| H6, H7 (Quinoline) | 7.6 - 7.8 | m |

| -CH(OH)- | 4.9 - 5.2 | t or dd |

| -CH₂NH₂ | 3.0 - 3.3 | d |

| -OH | Variable (broad s) | br s |

| -NH₂ | Variable (broad s) | br s |

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum for this compound would show distinct signals for each of the 11 unique carbon atoms.

The carbons of the quinoline ring typically appear in the δ 115-150 ppm range. core.ac.uk The quaternary carbons, particularly C4, C8a, and C4a, would have distinct chemical shifts. The carbon C4, being attached to the side chain, would be found around δ 148 ppm. amazonaws.com

In the aliphatic region, the methine carbon (-CH(OH)-) would be expected around δ 70-75 ppm due to the deshielding effect of the attached hydroxyl group. The methylene carbon (-CH₂-NH₂) would be more shielded, appearing further upfield around δ 45-50 ppm. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (Quinoline) | 150 - 152 |

| C3 (Quinoline) | 121 - 123 |

| C4 (Quinoline) | 147 - 149 |

| C4a (Quinoline) | 128 - 130 |

| C5, C8 (Quinoline) | 129 - 131 |

| C6, C7 (Quinoline) | 126 - 128 |

| C8a (Quinoline) | 148 - 150 |

| -CH(OH)- | 70 - 75 |

| -CH₂NH₂ | 45 - 50 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show cross-peaks between adjacent protons. Key correlations would include those between the H2 and H3 protons of the quinoline ring, as well as between the methine proton (-CH(OH)-) and the methylene protons (-CH₂NH₂). This confirms the structure of the amino-ethanol side chain.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons (¹H-¹³C one-bond couplings). Each cross-peak in the HSQC spectrum links a specific proton signal to its corresponding carbon signal, allowing for the definitive assignment of the carbon skeleton based on the previously assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away (¹H-¹³C long-range couplings). HMBC is particularly powerful for connecting different fragments of a molecule. For instance, it would show a correlation between the methine proton of the side chain and the C4 carbon of the quinoline ring, confirming the point of attachment of the side chain to the heterocyclic core.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and effective method for identifying functional groups. The spectrum of this compound would exhibit several characteristic absorption bands.

The O-H stretching vibration from the alcohol group would appear as a broad band in the 3200-3600 cm⁻¹ region. The N-H stretching vibrations of the primary amine group would typically be observed as two sharp peaks in the 3300-3500 cm⁻¹ range. mdpi.com The C-H stretching of the aromatic quinoline ring is expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the side chain would be just below 3000 cm⁻¹. rsc.org

The fingerprint region (below 1600 cm⁻¹) would contain C=C and C=N stretching vibrations of the quinoline ring between 1500-1600 cm⁻¹. mdpi.com The C-O stretching of the alcohol would be visible in the 1050-1150 cm⁻¹ region.

Table 3: Predicted FT-IR Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching | 3200 - 3600 (Broad) |

| N-H (Primary Amine) | Stretching | 3300 - 3500 (Two bands) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 2960 |

| C=C, C=N (Quinoline Ring) | Stretching | 1500 - 1600 |

| N-H | Bending | 1590 - 1650 |

| C-O (Alcohol) | Stretching | 1050 - 1150 |

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides complementary vibrational information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of a quinoline derivative is typically dominated by strong signals from the aromatic ring system. researchgate.net

For this compound, the most intense bands would be associated with the quinoline ring's stretching and breathing modes. researchgate.net Characteristic bands for quinoline derivatives are often observed around 1300-1650 cm⁻¹. researchgate.net For instance, a strong band near 1580 cm⁻¹ can often be attributed to the quinoline ring vibrations. researchgate.net While O-H and N-H stretches are typically weak in Raman spectra, the symmetric C-C stretching vibrations of the aromatic ring are usually strong, making Raman an excellent tool for characterizing the core heterocyclic structure. acs.org

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides critical insights into the electronic structure and photophysical behavior of molecules. Techniques like UV-Vis and fluorescence spectroscopy are instrumental in characterizing the interaction of these compounds with light.

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. For quinoline derivatives, the spectra are typically characterized by absorptions arising from π→π* and n→π* transitions associated with the aromatic quinoline ring system.

The position and intensity of these absorption bands are sensitive to the molecular structure and the solvent environment. For instance, increasing the conjugation in a system generally leads to a decrease in the energy gap (ΔE) between the bonding and anti-bonding orbitals, resulting in a shift of the maximum absorbance (λmax) to longer wavelengths (a bathochromic or red shift). masterorganicchemistry.com Carbonyl groups, when conjugated with C-C pi bonds, also shift the λmax to longer wavelengths. masterorganicchemistry.com

In various solvents, quinoline derivatives exhibit solvatochromism, where the absorption maxima shift in response to solvent polarity. Studies on related aminoquinoline compounds have shown distinct absorption bands. For example, a study on different quinoline derivatives in ethanol revealed complex absorption patterns. researchgate.net The introduction of amino groups as electron donors can significantly alter the photophysical response of the quinoline backbone. researchgate.net The transitions observed are typically the high-energy π→π* transitions, which are strong, and the lower-energy n→π* transitions, which are generally weaker and may not always be observed. masterorganicchemistry.com

Table 1: Illustrative UV-Vis Absorption Data for Related Quinoline Derivatives

| Compound Structure | Solvent | λmax (nm) | Transition Type | Reference |

| Generic Quinoline Derivative | Non-polar Solvent | ~310-330 | π→π | researchgate.net |

| Generic Aminoquinoline | Ethanol | ~350-400 | π→π (ICT) | researchgate.netresearchgate.net |

| Mesityl Oxide (for comparison) | Not Specified | 228 | π→π | masterorganicchemistry.com |

| Acetone (for comparison) | Not Specified | 275 | n→π | masterorganicchemistry.com |

Note: This table is illustrative and based on data for related quinoline structures. Specific values for this compound may vary.

Fluorescence spectroscopy measures the emission of light from a molecule as it relaxes from an excited electronic state back to the ground state. This technique provides valuable information about the compound's photophysical properties, including its emission wavelength, fluorescence quantum yield (Φ), and Stokes shift (the difference in energy between the absorption and emission maxima).

Quinoline derivatives are known for their significant fluorescence properties, which are highly dependent on their structure and environment. The introduction of an amino group often enhances fluorescence. researchgate.net The photophysical properties of these compounds, such as 7-(diethylamino)quinolone chalcones, have been studied in various solvents, revealing significant Stokes shifts and strong solvatochromism. acs.org This behavior is often attributed to intramolecular charge transfer (ICT) from the electron-donating amino group to the quinoline ring system, which acts as an acceptor. acs.org

The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, can also be influenced by the solvent. For some fluorescent compounds, the quantum efficiency is significantly higher in protic solvents like ethanol. mdpi.com In push-pull type fluorescent amino-quinoline derivatives, the fluorescence was high in non-polar solvents but almost quenched in polar solvents. researchgate.net The solid-state fluorescence can also differ significantly from that in solution, with studies showing red-shifted emission in the solid powder form compared to solutions. acs.org

Table 2: Representative Photophysical Data for Related Fluorescent Quinoline Derivatives

| Compound Type | Solvent | Emission Max (nm) | Quantum Yield (Φ) | Stokes Shift (cm⁻¹) | Reference |

| 7-(Diethylamino)quinolone Chalcone | THF | 502 | - | 4296 | acs.org |

| 7-(Diethylamino)quinolone Chalcone | Ethanol | 563 | - | 4811 | acs.org |

| Green-Emitting Quinoline | - | - | 0.78 | - | researchgate.net |

| TFMAQ-8Ar derivative | Non-polar solvent | - | High | - | researchgate.net |

| TFMAQ-8Ar derivative | Polar solvent | - | < 0.01 | - | researchgate.net |

Note: This table is illustrative and based on data for related quinoline structures. Specific values for this compound may vary. A hyphen (-) indicates data not specified in the source.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound. In this method, the molecule is ionized, and the resulting ions and their fragments are separated based on their mass-to-charge ratio (m/z).

For this compound, which has a molecular formula of C₁₁H₁₂N₂O, the expected monoisotopic mass is approximately 188.0950 g/mol . Using a soft ionization technique like Electrospray Ionization (ESI), one would expect to observe a prominent protonated molecular ion peak [M+H]⁺ at m/z ≈ 189.1028.

The fragmentation pattern observed in the mass spectrum provides structural information. For instance, in a study of related 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives, the structure was confirmed by observing the molecular ion peaks in LC-MS analysis. nih.gov The fragmentation of this compound would likely involve characteristic losses. Common fragmentation pathways could include the loss of a water molecule (H₂O) from the ethanol side chain, the loss of an amino group (NH₂), or cleavage of the bond between the quinoline ring and the ethanol side chain. Analyzing these fragments helps to confirm the connectivity of the atoms within the molecule.

Table 3: Predicted and Observed Mass Spectrometry Data for Quinoline Derivatives

| Compound/Ion | Formula | Predicted m/z | Observed m/z (for related compound) | Ion Type | Reference |

| This compound | C₁₁H₁₂N₂O | 188.0950 | - | [M] | - |

| Protonated Molecule | C₁₁H₁₃N₂O⁺ | 189.1028 | - | [M+H]⁺ | - |

| 2-(6-chloroquinolin-4-yl)-1-ethoxypropan-2-ol | C₁₄H₁₅ClN₂O₂ | - | 266.08 | [M+H]⁺ | nih.gov |

Note: The table provides the predicted mass for the title compound and observed data for a related structure to illustrate the application of the technique.

Advanced X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction (XRD) on single crystals is the most powerful method for unambiguously determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, torsion angles, and intermolecular interactions such as hydrogen bonding and π-π stacking.

While a specific crystal structure for this compound was not found in the search results, studies on closely related quinoline derivatives provide valuable insights into the likely structural features. For example, the crystal structure of 2-[(7-Chloroquinolin-4-yl)amino]ethanol has been determined. nih.gov Similarly, X-ray crystallography has been used to confirm the E-configuration of novel 1,2-dihydroquinolin-4-yl(hydrazono)propanoate derivatives. nih.gov These studies reveal that the crystal packing is often stabilized by a network of intermolecular hydrogen bonds and, in some cases, π-π interactions between the quinoline rings of adjacent molecules. nih.gov

For this compound, one would expect the crystal structure to reveal the conformation of the ethanol side chain relative to the quinoline ring. Hydrogen bonding involving the amino (-NH₂) and hydroxyl (-OH) groups would likely play a dominant role in the crystal packing, forming intricate networks that define the solid-state architecture. The planarity of the quinoline ring would also be confirmed, along with any slight twisting between the ring and its substituent.

Computational Chemistry and Molecular Modeling Studies of 2 Amino 1 Quinolin 4 Yl Ethanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular properties of a compound from first principles.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to analyze its electronic properties. For a molecule like 2-Amino-1-quinolin-4-yl-ethanol, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), would be employed to predict its optimal geometry. This process involves finding the minimum energy conformation of the molecule, which provides crucial information about bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound using DFT

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C4-C(ethanol) | --- |

| C(ethanol)-O | --- | |

| C(ethanol)-C(amino) | --- | |

| C(amino)-N | --- | |

| Bond Angle | C3-C4-C(ethanol) | --- |

| C4-C(ethanol)-O | --- | |

| O-C(ethanol)-C(amino) | --- | |

| Dihedral Angle | C3-C4-C(ethanol)-O | --- |

| Note: This table is for illustrative purposes only. No experimental or theoretical data is available for this compound. |

These geometric parameters are essential for understanding the molecule's shape and how it might interact with other molecules. The electronic structure analysis would reveal the distribution of electrons within the molecule, influencing its reactivity and spectroscopic properties.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand how this compound might behave upon absorbing light, Time-Dependent Density Functional Theory (TD-DFT) would be utilized. This method calculates the energies of electronic excited states, which correspond to the absorption of photons. The results from TD-DFT calculations allow for the prediction of the molecule's UV-Vis absorption spectrum, including the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption.

Table 2: Hypothetical TD-DFT Calculated Excitation Energies and Oscillator Strengths of this compound

| Excitation | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | --- | --- | --- |

| S0 → S2 | --- | --- | --- |

| S0 → S3 | --- | --- | --- |

| Note: This table is for illustrative purposes only. No experimental or theoretical data is available for this compound. |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components in understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate an electron, while the LUMO is the orbital to which an electron is most easily added, indicating the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. For this compound, analysis of the HOMO and LUMO would reveal the regions of the molecule most likely to be involved in electron transfer processes.

Table 3: Hypothetical Frontier Molecular Orbital Energies and Energy Gap of this compound

| Parameter | Energy (eV) |

| E(HOMO) | --- |

| E(LUMO) | --- |

| Energy Gap (ΔE) | --- |

| Note: This table is for illustrative purposes only. No experimental or theoretical data is available for this compound. |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. Different colors on the MEP surface indicate different electrostatic potential values. Typically, red regions represent negative electrostatic potential and are susceptible to electrophilic attack, while blue regions indicate positive electrostatic potential, which are prone to nucleophilic attack. Green areas represent regions of neutral potential.

For this compound, an MEP map would highlight the electron-rich areas, likely around the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group, and electron-deficient areas, which might be associated with the hydrogen atoms of these groups. This information is crucial for predicting non-covalent interactions, such as hydrogen bonding.

Topological Analysis of Electron Density

The topological analysis of the electron density provides a deeper understanding of the chemical bonding within a molecule.

Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a method used to visualize the regions in a molecule where there is a high probability of finding an electron pair. The ELF value ranges from 0 to 1. An ELF value close to 1 indicates a high degree of electron localization, characteristic of covalent bonds and lone pairs. An ELF value around 0.5 is typical for metallic bonding, representing a more delocalized electron gas-like environment.

An ELF analysis of this compound would provide a detailed picture of its chemical bonding, clearly distinguishing between the core electrons of the atoms, the covalent bonds forming the molecular framework, and the lone pair electrons on the nitrogen and oxygen atoms. This would offer a visual confirmation of the chemical structure and bonding patterns within the molecule.

Reduced Density Gradient (RDG) and Noncovalent Interaction (NCI) Analysis

Reduced Density Gradient (RDG) analysis is a computational method used to visualize and characterize noncovalent interactions (NCIs) within and between molecules. These interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions, are crucial in determining the conformation of a molecule and its interactions with biological targets. The RDG is a function of the electron density and its first derivative. By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density, it is possible to identify and classify different types of noncovalent interactions.

In the context of this compound, RDG analysis can reveal intramolecular hydrogen bonds, for instance, between the hydroxyl group of the ethanolamine (B43304) side chain and the nitrogen atom of the quinoline (B57606) ring. Such interactions can significantly influence the molecule's conformational preferences. Furthermore, analysis of intermolecular interactions is critical for understanding its binding mode within a protein active site.

To illustrate, a hypothetical RDG analysis of this compound interacting with a hypothetical protein active site could be summarized in the following table:

| Interaction Type | Interacting Atoms (Hypothetical) | NCI Plot Color | Significance |

| Strong Hydrogen Bond | -OH (ethanol) --- O (protein backbone) | Blue | Key for binding affinity |

| Van der Waals | Quinoline ring --- Hydrophobic pocket | Green | Stabilizes the complex |

| Steric Repulsion | -NH2 (amino) --- Bulky side chain (protein) | Red | May cause conformational changes |

This type of analysis provides a visual and quantitative understanding of the forces governing the molecular recognition of this compound, which is invaluable for rational drug design.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool to study the delocalization of electron density and the nature of bonding within a molecule. It transforms the complex many-electron wavefunction into a set of localized orbitals that correspond to the intuitive Lewis structure representation of a molecule (i.e., core, lone pair, and bonding orbitals). A key feature of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). This energy represents the stabilization resulting from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO.

For this compound, NBO analysis can provide detailed insights into hyperconjugative and intermolecular interactions. For example, the interaction between the lone pair of the amino group and the antibonding orbitals of the quinoline ring can be quantified. A study on 2-Chloro-7-Methylquinoline-3-Carbaldehyde highlighted the use of NBO analysis to explain the relative stability of different conformers by comparing their total stabilization energies. dergi-fytronix.com

In the context of intermolecular interactions, NBO analysis can characterize the hydrogen bonds between this compound and a target protein. The E(2) value for the interaction between the lone pair of a hydrogen bond acceptor (e.g., an oxygen atom on the protein) and the antibonding orbital of the O-H bond in the ethanolamine side chain of the ligand would quantify the strength of that hydrogen bond. A computational study of quinoline derivatives has shown that NBO analysis can be used to investigate hyper-conjugative properties and their influence on molecular stability. arabjchem.org

A hypothetical NBO analysis for an intramolecular hydrogen bond in this compound is presented in the table below:

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) (Hypothetical) | Interaction Type |

| LP(1) N (quinoline) | σ(O-H) (ethanol) | 5.8 | Intramolecular Hydrogen Bond |

| π(C1-C2) (quinoline) | π(C3-C4) (quinoline) | 2.5 | π-π* interaction |

These values help in understanding the electronic factors that contribute to the molecule's structure and reactivity.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of the conformational changes, dynamics, and interactions of a molecule over time.

For this compound, MD simulations can be employed to explore its conformational landscape. The ethanolamine side chain can adopt various orientations relative to the quinoline ring, and MD simulations can determine the most stable conformations and the energy barriers between them. This is crucial as the biological activity of a molecule often depends on its ability to adopt a specific conformation to bind to its target.

Furthermore, MD simulations are instrumental in studying ligand-target interactions. By placing this compound in the active site of a target protein, MD simulations can reveal the stability of the binding pose, the key amino acid residues involved in the interaction, and the role of water molecules in mediating the binding. A study on the interaction of quinoline derivatives with a dehydrogenase inhibitor utilized MD simulations to assess the potential of these molecules as anti-malarial drugs. arabjchem.org The simulations provided insights into the stability of the ligand-protein complex and the specific interactions that contribute to binding.

Key parameters analyzed from an MD simulation of a this compound-protein complex would include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand over the simulation time.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: To quantify the occupancy of specific hydrogen bonds between the ligand and the protein.

Binding Free Energy Calculations (e.g., MM/PBSA or MM/GBSA): To estimate the binding affinity of the ligand to the protein.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are typically developed using statistical methods such as multiple linear regression (MLR) or machine learning algorithms.

QSAR models are valuable tools in drug discovery for predicting the biological activity of novel compounds, thereby prioritizing the synthesis and testing of the most promising candidates. To develop a QSAR model for a series of quinoline derivatives including this compound, a dataset of compounds with their experimentally determined biological activities (e.g., IC50 values) is required.

Several studies have successfully developed QSAR models for quinoline derivatives to predict their anticancer, antimalarial, and antibacterial activities. bohrium.comnih.govnih.gov For instance, a 3D-QSAR study on 2,4-disubstituted quinoline derivatives provided statistically validated models that were used to design new antimalarial agents. nih.gov The models identified the key steric and electrostatic features of the molecules that are important for their activity.

A hypothetical QSAR model for the anti-proliferative activity of quinoline derivatives could be represented by the following equation:

pIC50 = β0 + β1 * (Molecular Weight) + β2 * (LogP) + β3 * (Topological Polar Surface Area) + ...

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and the β coefficients represent the contribution of each molecular descriptor to the activity.

The foundation of any QSAR/QSPR model is the selection of appropriate molecular descriptors. These are numerical values that encode different aspects of a molecule's structure, such as its physicochemical properties, topology, and 3D shape. A wide variety of descriptors can be calculated, including:

Constitutional descriptors: Molecular weight, number of atoms, etc.

Topological descriptors: Connectivity indices that describe the branching of the molecule.

Geometrical descriptors: 3D properties like molecular surface area and volume.

Quantum-chemical descriptors: Derived from quantum mechanical calculations, such as HOMO and LUMO energies, and dipole moment.

Once the descriptors are calculated for a set of molecules, statistical methods are used to build the QSAR/QSPR model. This typically involves a variable selection step to identify the most relevant descriptors, followed by the development of a regression or classification model. The robustness and predictive power of the model are then assessed using various validation techniques, such as cross-validation and external validation.

A study on quinoline derivatives as corrosion inhibitors utilized QSAR to develop a model that could predict their inhibition efficiencies based on quantum chemical descriptors. The statistical analysis revealed a strong correlation between the calculated descriptors and the experimental data.

Structure Activity Relationship Sar Studies of 2 Amino 1 Quinolin 4 Yl Ethanol Derivatives

Systematic Structural Modifications of the Quinoline (B57606) Moiety

The quinoline ring is a key pharmacophore in a wide range of biologically active compounds. nih.gov Its aromatic and heterocyclic nature allows for various substitutions that can significantly alter its interaction with biological targets.

The placement and nature of substituents on the quinoline ring have been shown to be critical for the biological activity of many quinoline derivatives. For instance, in the context of anticancer activity, the presence of a fluorine atom at the C6 position is considered optimal. mdpi.com Furthermore, substituents at the C7 position are thought to be directly involved in interactions with biological targets like topoisomerase II. mdpi.com The introduction of aromatic rings at this position has been shown to enhance antitumor properties. mdpi.com Similarly, a methoxy (B1213986) group at the C8 position can also be beneficial. mdpi.com

In the realm of antimalarial research, modifications to the B-ring of the quinoline nucleus (positions 5, 6, 7, and 8) have been explored to overcome drug resistance. ucsf.edu Studies have revealed that quinoline rings with substitutions other than the typical 7-chloro group can exhibit significant activity against drug-resistant strains of Plasmodium falciparum. ucsf.edu

Below is a table summarizing the effects of various substituents on the quinoline ring based on different studies.

| Position | Substituent | Observed Effect | Reference |

| C6 | Fluorine | Optimal for anticancer activity | mdpi.com |

| C7 | Aromatic Rings | Enhances antitumor properties | mdpi.com |

| C8 | Methoxy Group | Beneficial for anticancer activity | mdpi.com |

| B-ring (5,6,7,8) | Various | Can confer activity against drug-resistant malaria | ucsf.edu |

Position 4 of the quinoline ring is a frequent site for modification in the design of new therapeutic agents. A positive charge at or near this position has been identified as a key feature for the activity of certain quinoline derivatives. mdpi.com For example, in the development of NorA inhibitors for Staphylococcus aureus, the presence of a protonable moiety at position 4 is crucial. mdpi.com Chains such as ethyl-N,N-diethylamine and 1-ethylpiperidine (B146950) at this position have been associated with significant inhibitory activity. mdpi.com

Furthermore, the nature of the linkage at position 4 is also important. For instance, quinoline-4-carboxamides have demonstrated synergistic effects with antibiotics like ciprofloxacin. mdpi.comresearchgate.net

The 2-amino group of the 2-amino-1-quinolin-4-yl-ethanol scaffold offers another point for structural modification. While direct derivatization of this specific group is less commonly detailed in broad SAR studies of quinolines, the principles of amine modification are well-established in medicinal chemistry. The basicity and hydrogen bonding capacity of this group can be modulated through acylation, alkylation, or formation of Schiff bases, which can in turn influence the molecule's pharmacokinetic and pharmacodynamic properties. Studies on related quinolin-4(1H)-ones have shown that the amino group at position 2 can exhibit nucleophilicity at both the nitrogen and the C3 carbon, allowing for a variety of chemical transformations. researchgate.net

Elucidation of the Role of the Ethanol (B145695) Side Chain

The ethanol side chain attached at position 1 of the quinoline ring is a critical determinant of the biological activity of this class of compounds. Its length, branching, and the nature of its substituents can profoundly impact efficacy.

The amino group on the ethanol side chain is a key feature for many biologically active quinoline derivatives. The nature of the substituents on this nitrogen atom can influence the compound's basicity, lipophilicity, and ability to form hydrogen bonds, all of which are critical for drug-target interactions and pharmacokinetic properties. For example, in the context of antimalarial 4-aminoquinolines, the structure of the side chain is a primary modulator of activity against drug-resistant parasite strains. ucsf.edu Attaching different amine side chains, such as (N,N-diethyl)-1,4-diaminopentane or (N,N-diethyl)-1,3-diaminopropane, to the 4-position of the quinoline ring significantly alters their efficacy. ucsf.edu

The following table illustrates the impact of different amino side chains on the antimalarial activity of 7-chloroquinoline (B30040) derivatives.

| Side Chain | Activity against Drug-Resistant P. falciparum | Reference |

| (N,N-diethyl)-1,4-diaminopentane (Chloroquine side chain) | Weak | ucsf.edu |

| (N,N-diethyl)-1,3-diaminopropane | Restores activity | ucsf.edu |

The ethanol side chain of this compound contains a chiral center at the carbon bearing the hydroxyl group. The stereochemistry at this center can have a profound impact on the biological activity of the molecule. It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the different enantiomers.

While specific SAR studies on the chirality of this compound are not extensively detailed in the provided search results, the importance of stereoisomerism is a recognized factor in the activity of quinoline derivatives. nih.gov The synthesis of enantiomerically pure 1,2-amino alcohols is a significant area of research, underscoring the importance of chirality in the biological activity of these scaffolds. nih.govnih.govdiva-portal.org The differential activity of stereoisomers often arises from the specific three-dimensional arrangement of functional groups, which dictates the binding affinity and orientation within the active site of a biological target.

Molecular Hybridization and Scaffold Hopping Strategies

Molecular hybridization and scaffold hopping are rational drug design techniques that have revolutionized the process of lead optimization and the discovery of new chemical entities. nih.govnih.gov

Molecular Hybridization: A Strategy of Synergy

Molecular hybridization is a strategy that involves chemically linking two or more distinct pharmacophores (the specific parts of a molecule responsible for its biological activity) to create a single, new hybrid molecule. nih.gov The goal is to generate a compound that combines the therapeutic advantages of the parent molecules, potentially leading to a synergistic effect, improved affinity and efficacy, or a multi-target profile. nih.gov

For a compound like this compound, which possesses a quinoline ring and an amino alcohol side chain, hybridization could be envisioned in several ways:

Ester or Amide Linkages: The hydroxyl or amino group of the ethanolamine (B43304) side chain could be linked to another bioactive molecule, such as a known anti-inflammatory agent or an antimicrobial pharmacophore.

Modification of the Quinoline Core: The quinoline ring itself could be considered a pharmacophore. It could be joined with other heterocyclic systems known for specific biological activities. For instance, hybrids of quinoline with moieties like pyrazole, triazole, or isatin (B1672199) have been explored for various therapeutic areas, including antibacterial and anticancer applications.

Scaffold Hopping: In Search of Novelty and Improved Properties

Scaffold hopping is a computational or medicinal chemistry strategy used to identify isosteric or isofunctional replacements for the core structure (scaffold) of a known active compound. nih.govnih.gov This technique is valuable for generating novel intellectual property, overcoming undesirable properties of the original scaffold (like toxicity or poor metabolic stability), or exploring new binding modes within a biological target. nih.gov

Applying this strategy to this compound would involve replacing the quinoline scaffold with other bicyclic or heterocyclic systems while aiming to maintain the crucial three-dimensional arrangement of the amino alcohol side chain. Potential bioisosteric replacements for the quinoline ring could include:

Quinazoline

Naphthyridine

Benzothiazole

Indole

The objective would be to find a new scaffold that preserves the essential interactions with the biological target that the original quinoline core provides, while offering advantages in terms of physicochemical properties or patentability. For example, a study successfully employed a scaffold hopping approach to replace an imidazo[1,2-a]pyridine-3-carboxamide (B1205228) scaffold with a 2-(quinolin-4-yloxy)acetamide system to develop new antimycobacterial agents. nih.gov This demonstrates the utility of such strategies within the broader quinoline chemical space.

A comprehensive search of scientific literature did not yield specific, detailed research findings or data tables for the application of molecular hybridization or scaffold hopping directly to derivatives of this compound. Therefore, the following table lists the chemical compounds mentioned in the context of the described strategies.

Applications of 2 Amino 1 Quinolin 4 Yl Ethanol in Organic Synthesis and Materials Science

Building Blocks for Complex Heterocyclic Architectures

The dual functionality of 2-Amino-1-quinolin-4-yl-ethanol, possessing both a nucleophilic amino group and a hydroxyl group, makes it an excellent synthon for the construction of more elaborate heterocyclic systems. Amino alcohols are a well-established class of building blocks for creating diverse molecular architectures, including chiral compounds of interest in medicinal chemistry. nih.gov The presence of the quinoline (B57606) core provides a rigid, aromatic foundation that can be expanded upon to generate novel fused or polycyclic structures.

The primary amine of this compound can participate in various classical and modern cyclization strategies. For instance, condensation reactions with dicarbonyl compounds (such as β-diketones or β-ketoesters) can lead to the formation of new heterocyclic rings fused to or substituted on the aminoethyl side chain. Such reactions are fundamental in building libraries of complex molecules from simple, readily available precursors. capes.gov.br

Furthermore, the amino alcohol moiety can be used to construct fused heterocyclic systems through intramolecular reactions. A plausible synthetic pathway involves the conversion of the hydroxyl group into a suitable leaving group, followed by intramolecular nucleophilic attack by the amine to form a nitrogen-containing ring, such as a piperazine (B1678402) or diazepine (B8756704) derivative fused in a complex three-dimensional structure. The synthesis of quinoline derivatives through methods like the Friedländer annulation, which involves the reaction of an amino-functionalized aromatic with a ketone, underscores the importance of these synthons in heterocyclic chemistry. nih.gov While many methods focus on building the quinoline ring itself, the principles extend to modifying existing quinoline scaffolds. researchgate.netacs.org The reaction of this compound with appropriate reagents can thus lead to a variety of complex heterocyclic products, leveraging the established reactivity of both the amine and alcohol functional groups. nih.govnih.gov

| Reactant Type | Potential Heterocyclic Product | Reaction Principle |

|---|---|---|

| β-Diketones (e.g., Acetylacetone) | Substituted Dihydropyrazine or Diazepine Ring | Condensation/Cyclization |

| α-Haloketones | Substituted Piperazinone Ring | N-Alkylation followed by Intramolecular Amidation |

| Phosgene or equivalent | Oxazolidinone Ring | Intramolecular Cyclization involving both NH₂ and OH groups |

| Carbon Disulfide | Thiazolidinethione Ring | Addition/Cyclization |

Precursors in the Synthesis of Ligands for Coordination Chemistry

The field of coordination chemistry extensively utilizes ligands containing nitrogen and oxygen donor atoms to form stable metal complexes with diverse applications in catalysis, materials science, and medicine. This compound is an ideal precursor for multidentate ligands due to its three potential coordination sites: the quinoline ring nitrogen, the primary amine nitrogen, and the hydroxyl oxygen.

A primary route to sophisticated ligands from this precursor is through the formation of Schiff bases. nih.govmdpi.com The condensation reaction of the primary amino group with a variety of aldehydes or ketones yields an imine (-C=N-) linkage, which is itself an excellent coordination site. bepls.com For example, reacting this compound with salicylaldehyde (B1680747) would produce a tridentate N,N,O-donor ligand. This ligand, in conjunction with the quinoline nitrogen, could potentially act as a tetradentate chelating agent, capable of forming highly stable complexes with transition metal ions like Cu(II), Ni(II), Co(II), and Zn(II). bepls.comnih.govuobaghdad.edu.iq

The quinoline moiety itself is a cornerstone of ligand design. nih.gov 8-Hydroxyquinoline is a classic bidentate (N,O) chelating agent, and its derivatives are widely studied for their ability to form stable metal complexes with significant biological activity. scirp.orgnih.gov Similarly, (8-amino)quinoline is known to act as a bidentate (N,N) ligand in complexes with metals such as Rhenium. nih.gov The structure of this compound combines the quinoline nitrogen with an amino alcohol side chain, providing flexibility for forming various chelate ring sizes (e.g., 5- or 6-membered) depending on which atoms coordinate to the metal center. This versatility allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes. nih.govresearchgate.net

| Ligand Type | Donor Atoms | Metal Ions Complexed | Reference |

|---|---|---|---|

| Quinoline Schiff Base | N,N | Ag(I) | nih.gov |

| Quinoline Schiff Base | N,N | Cu(II), Co(II), Ni(II), Zn(II) | bepls.com |

| Quinoline Derivative | N,S,N,O | Cu(II) | nih.gov |

| 8-Hydroxyquinoline | N,O | Cu(II), Co(II), Ni(II) | scirp.org |

| 8-Aminoquinoline | N,N | Re(I) | nih.gov |

Development of Functional Materials Based on Quinoline Scaffolds

The quinoline scaffold is a key building block for a wide range of functional materials, owing to its unique electronic properties, thermal stability, and ability to participate in intermolecular interactions. researchgate.netnih.gov The incorporation of the this compound moiety into larger molecular or supramolecular structures can lead to materials with tailored properties for applications in catalysis, sensing, and biomedicine. rsc.org

One significant area of development is in the synthesis of porous crystalline materials like Covalent Organic Frameworks (COFs). Recently, stable quinoline-linked COFs (Qu-COFs) have been synthesized using multicomponent reactions involving amine precursors. rsc.org These materials exhibit high porosity, stability, and crystallinity. The nitrogen atoms within the quinoline framework provide coordination sites, making these materials promising for applications such as the selective adsorption of heavy metal ions like cadmium. rsc.org The bifunctional nature of this compound makes it a suitable candidate for incorporation into such frameworks, where the amine and hydroxyl groups can be used to form linkages, creating a 3D network decorated with functional quinoline units.

Q & A

Basic Research Questions

Q. What established synthetic methodologies are available for 2-Amino-1-quinolin-4-yl-ethanol, and how do reaction conditions influence efficiency?

- Methodology : The compound can be synthesized via Mannich reactions , utilizing formaldehyde, amines, and ketones (e.g., acetophenone derivatives) . Refluxing with ethanolic solutions and catalytic acetic acid is common for cyclization and condensation steps . Key factors include:

- Amine selection : Primary amines like phenethylamine improve nucleophilicity for quinoline ring formation.

- Solvent choice : Ethanol or methanol enhances solubility of intermediates.

- Catalysts : Acidic conditions (e.g., acetic acid) accelerate imine formation and cyclization .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

- Methodology :

- NMR spectroscopy : Confirms molecular structure via proton/carbon chemical shifts, particularly for the aminoethanol and quinoline moieties .

- HPLC : Assesses purity using reverse-phase columns (C18) with UV detection at 254 nm .

- Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion) .

- X-ray crystallography : Resolves stereochemistry and crystal packing (using SHELX software for refinement) .

Q. How can researchers evaluate the biological activity of quinoline-based amino alcohols like this compound?

- Methodology :

- Antimalarial assays : Use Plasmodium falciparum cultures to measure IC₅₀ values, referencing hydroxychloroquine as a positive control .

- Enzyme inhibition studies : Test interactions with cytochrome P450 or metabolic enzymes via fluorometric/colorimetric assays (e.g., NADPH depletion) .

- Cytotoxicity screening : Employ MTT assays on human cell lines (e.g., HEK293) to identify therapeutic windows .

Advanced Research Questions

Q. How can contradictory spectral data during structural elucidation be resolved?

- Methodology :

- Cross-validation : Compare NMR data with computational predictions (DFT-based chemical shift calculations) .

- Crystallographic confirmation : Resolve ambiguities in stereochemistry via single-crystal X-ray diffraction (SHELXL refinement) .

- Isotopic labeling : Use ¹⁵N-labeled amines to trace amino group interactions in complex spectra .

Q. What strategies improve synthetic yield in multi-step syntheses of this compound?

- Methodology :

- Stepwise optimization : Isolate intermediates (e.g., quinoline precursors) to minimize side reactions .

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) for imine formation efficiency .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) .

Q. How do structural modifications to the quinoline or aminoethanol moieties affect biological activity?

- Methodology :

- SAR studies : Synthesize analogs with varied substituents (e.g., halogenation at C7 of quinoline) and compare bioactivity .

- Molecular docking : Model interactions with target proteins (e.g., Plasmodium DHFR) using AutoDock Vina .

- Pharmacokinetic profiling : Assess metabolic stability via liver microsome assays and plasma protein binding studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.